molecular formula C13H10BrF2N3O2 B13452212 (2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide

(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide

Cat. No.: B13452212
M. Wt: 358.14 g/mol
InChI Key: AIPULRCWCAKHOK-SSDOTTSWSA-N
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Description

(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a bromine atom, a difluorophenoxy group, and a pyrazinyl moiety. Its stereochemistry is defined by the (2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

The synthesis of (2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Bromination: Introduction of the bromine atom into the precursor molecule.

    Formation of the pyrazinyl moiety: This step involves the construction of the pyrazine ring, often through cyclization reactions.

    Attachment of the difluorophenoxy group: This step may involve nucleophilic substitution reactions to introduce the difluorophenoxy group onto the pyrazine ring.

    Amidation: The final step involves the formation of the amide bond, linking the brominated propanamide with the pyrazinyl moiety.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide can be compared with other similar compounds, such as:

    (2R)-2-bromo-N-[5-(2,4-dichlorophenoxy)pyrazin-2-yl]propanamide: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.

    (2R)-2-bromo-N-[5-(2,4-dimethoxyphenoxy)pyrazin-2-yl]propanamide: This compound has methoxy groups instead of fluorine atoms.

    (2R)-2-chloro-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide: This compound has a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H10BrF2N3O2

Molecular Weight

358.14 g/mol

IUPAC Name

(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide

InChI

InChI=1S/C13H10BrF2N3O2/c1-7(14)13(20)19-11-5-18-12(6-17-11)21-10-3-2-8(15)4-9(10)16/h2-7H,1H3,(H,17,19,20)/t7-/m1/s1

InChI Key

AIPULRCWCAKHOK-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)Br

Canonical SMILES

CC(C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)Br

Origin of Product

United States

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